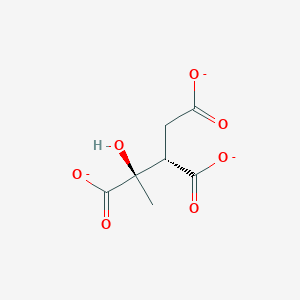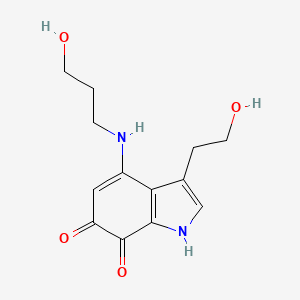
Sanguinolentaquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanguinolentaquinone is a natural product found in Mycena sanguinolenta with data available.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Sanguinolentaquinone, a component of Cryptolepis sanguinolenta, exhibits potential antidiabetic properties. Research shows that extracts from Cryptolepis sanguinolenta, particularly those containing cryptolepine, can significantly reduce glucose transport and absorption. This leads to reductions in plasma glucose and cholesterol levels, indicating hypoglycemic and hypolipidemic activities (Ajayi et al., 2012).
Antimalarial and Antiparasitic Properties
Cryptolepis sanguinolenta, containing sanguinolentaquinone, has been utilized for its antimalarial effects. Studies demonstrate that alkaloids like cryptolepine and isocryptolepine isolated from this plant have intrinsic inhibitory activity against Plasmodium falciparum, regardless of the strain’s chloroquine resistance (Grellier et al., 1996).
Anti-Inflammatory Effects
Sanguinolentaquinone and related compounds have shown potential anti-inflammatory effects. For instance, Cryptolepis sanguinolenta root extract inhibits prostaglandin production in stimulated neuronal cells, suggesting anti-inflammatory properties (Olajide et al., 2010).
Anticancer Activity
Sanguinolentaquinone has also been studied for its anticancer properties. Sanguinarine, an isoquinoline alkaloid, demonstrates rapid killing activity against human melanoma cells through oxidative stress-induced apoptotic pathways (Burgeiro et al., 2013).
Antimicrobial and Antiviral Effects
Research indicates that alkaloids from Cryptolepis sanguinolenta, which include sanguinolentaquinone, can potentially inhibit SARS-CoV-2 viral proteins, showcasing potential as antiviral agents (Borquaye et al., 2020). Additionally, cryptolepine hydrochloride shows potent activity against various mycobacterial species, emphasizing its antimicrobial potential (Gibbons et al., 2003).
Eigenschaften
Produktname |
Sanguinolentaquinone |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-4-(3-hydroxypropylamino)-1H-indole-6,7-dione |
InChI |
InChI=1S/C13H16N2O4/c16-4-1-3-14-9-6-10(18)13(19)12-11(9)8(2-5-17)7-15-12/h6-7,14-17H,1-5H2 |
InChI-Schlüssel |
MSNNSPHLDYMPRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=O)C1=O)NC=C2CCO)NCCCO |
Synonyme |
sanguinolentaquinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)
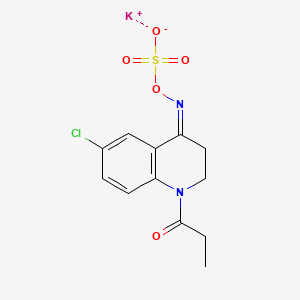
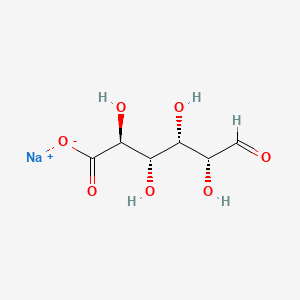
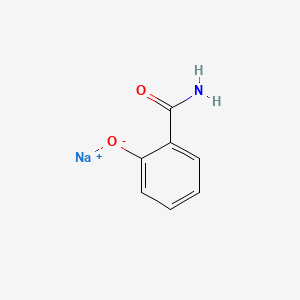
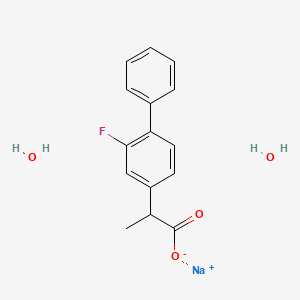
![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)
![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)
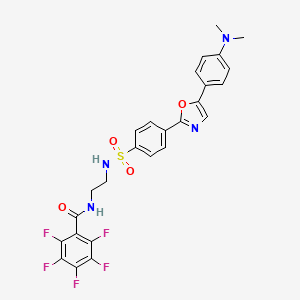
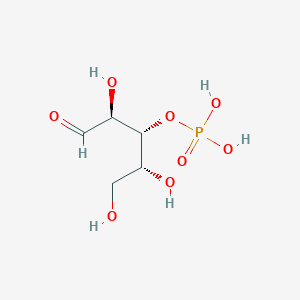
![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
